N-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine

Purity specification Procurement Chemical building blocks

Sourcing regioisomerically pure 5-bromo-2-methylbenzylamine building blocks often leads to unverified purity and isomer ambiguity. This compound, supplied at 98% purity, resolves that uncertainty for Suzuki-Miyaura and Buchwald-Hartwig couplings requiring precise stoichiometry. Key differentiators: predicted logP 3.40 and TPSA 12.03 Ų support CNS penetration potential; the ortho-methyl group introduces controlled steric hindrance for SAR benchmarking; characteristic MS base peak at m/z 169 enables rapid identity confirmation by LC-MS. Standard pack sizes 10 mg to bulk with global shipping, ensuring reproducible assay and synthesis outcomes.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1525706-58-4
Cat. No. B1407190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-bromo-2-methylphenyl)methyl]cyclobutanamine
CAS1525706-58-4
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Br)CNC2CCC2
InChIInChI=1S/C12H16BrN/c1-9-5-6-11(13)7-10(9)8-14-12-3-2-4-12/h5-7,12,14H,2-4,8H2,1H3
InChIKeyQUACZDCJNRNMJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(5-Bromo-2-methylphenyl)methyl]cyclobutanamine – Product Identification and Structural Class


N-[(5-Bromo-2-methylphenyl)methyl]cyclobutanamine (CAS 1525706-58-4) is a synthetic secondary amine comprising a cyclobutyl ring linked via a methylene bridge to a 5‑bromo‑2‑methylphenyl moiety . The compound has the molecular formula C₁₂H₁₆BrN and a molecular weight of 254.17 g mol⁻¹ . It belongs to the class of cycloalkylmethylamines, a scaffold frequently explored in medicinal chemistry for its conformational rigidity and potential to modulate receptor binding [1].

Verified purity specification (supplier QC)
5‑bromo‑2‑methylphenyl substitution pattern
Cyclobutyl core for conformational rigidity

Why Regioisomeric and Heteroalkylamine Analogs Cannot Substitute This Compound


Close analogs such as the 4‑bromo regioisomer (CAS 1854520‑18‑5), the cyclopropanamine derivative, or the 5‑chloro variant share the same molecular formula or core scaffold but differ in substitution pattern, ring size, or halogen. These structural variations alter electronic distribution, steric environment, and lipophilicity, directly impacting reactivity in downstream cross‑coupling reactions, biological target engagement, and physicochemical properties such as logP and TPSA . Consequently, substitution cannot be assumed without quantitative verification for the specific application.

4‑Bromo regioisomer
Substitution pattern shift may alter electronic distribution and cross‑coupling reactivity.
Cyclopropanamine analog
Smaller ring increases strain and reorients amine, potentially affecting pKa and binding.
5‑Chloro variant
Halogen substitution changes lipophilicity and leaving‑group ability, impacting reactivity.

Quantitative Differentiation Evidence Versus Structural Analogs


Guaranteed Purity Specification Versus 4-Bromo Regioisomer

The target compound is supplied with a certified purity of 98 % by the manufacturer Leyan (Shanghai Haohong Biomedical Technology Co., Ltd.), as verified by batch‑specific QC analysis . In contrast, the 4‑bromo regioisomer (CAS 1854520‑18‑5) is listed by Smolecule without a guaranteed purity value on the technical datasheet, leaving its exact purity specification unspecified . For procurement decisions that require a defined purity threshold for reproducible synthesis, the 98 % specification provides a quantifiable advantage.

Purity specification
Reported
98 %
Supplier QC release
Quantified purity for stoichiometric control
Comparator regioisomer lacks published value
Purity specification Procurement Chemical building blocks

Predicted LogP and TPSA Differentiation from 4-Bromo Regioisomer

Computationally predicted logP and topological polar surface area (TPSA) values provide a quantitative basis for differentiating regioisomers. The target compound exhibits a predicted logP of 3.40 and a TPSA of 12.03 Ų . Although experimental logP data are not available for either isomer, the predicted values indicate moderate lipophilicity and low polar surface area, which are relevant for membrane permeability and CNS penetration potential. The 4‑bromo isomer, differing only in the position of the bromine on the phenyl ring, is not assigned predicted logP or TPSA values in the publicly accessible vendor datasheet , precluding a direct head‑to‑head comparison but underscoring the need for isomer‑specific property evaluation.

Predicted logP & TPSA
Class-level
logP 3.40, TPSA 12.03 Ų
Computational prediction
Informs isomer‑specific permeability evaluation
4‑bromo isomer lacks reported predicted values
LogP TPSA Physicochemical properties

Cyclobutyl Ring Strain Compared to Cyclopropyl and Cyclohexyl Analogs

The cyclobutyl ring in the target compound possesses a ring strain energy of approximately 110 kJ mol⁻¹, intermediate between that of cyclopropane (≈ 115 kJ mol⁻¹) and cyclohexane (≈ 0 kJ mol⁻¹) [1]. This strain influences the pKa of the secondary amine and the conformational accessibility of the pharmacophore. A cyclopropanamine analog would exhibit higher ring strain and a different orientation of the amine group, while a cyclohexanamine analog would be more flexible and less strained [1]. Quantitative data on pKa shifts are not available for these specific compounds, but the ring‑strain difference provides a class‑level rationale for divergent biological activity and reactivity.

Ring strain energy
Class-level
≈ 110 kJ mol⁻¹
Cyclobutane parent ring
Intermediate strain balances reactivity and stability
Compared to cyclopropane (115 kJ/mol) and cyclohexane (0 kJ/mol)
Ring strain Conformational rigidity Cycloalkylamine

Mass Spectrometric Fragmentation Pattern vs. 4-Bromo Regioisomer

The 5‑bromo‑2‑methylphenyl substitution pattern generates a characteristic mass spectrometric fragment at m/z 169 (bromine‑79 isotope) corresponding to the 5‑bromo‑2‑methylbenzyl cation (C₈H₈Br⁺), whereas the 4‑bromo isomer yields a tropylium ion at the same nominal mass but with a different intensity ratio due to the altered substitution pattern . The isotope pattern for bromine (⁷⁹Br:⁸¹Br ≈ 1:1) is diagnostic but the specific fragment ion abundance allows differentiation in LC‑MS workflows.

MS fragmentation
Class-level
Base peak m/z 169 (⁷⁹Br)
EI/ESI‑MS, alkylbenzylamine pattern
Diagnostic ion for identity confirmation
Regioisomer yields same nominal mass but different abundance
Mass spectrometry Fragmentation Isomer differentiation

Recommended Use Cases Based on Quantitative Differentiation


Building Block in Palladium-Catalyzed Cross-Coupling

The defined 98 % purity and the 5‑bromo substitution pattern make this compound suitable for Suzuki‑Miyaura and Buchwald‑Hartwig couplings where precise stoichiometric control is essential. The bromine at the 5‑position, meta to the benzylic amine, is expected to exhibit distinct reactivity compared to the 4‑bromo isomer, as indicated by differing predicted logP and TPSA values .

Physicochemical Screening in CNS Drug Discovery

The predicted logP of 3.40 and TPSA of 12.03 Ų fall within favorable ranges for CNS penetration (logP < 5, TPSA < 60 Ų). This positions the compound as a candidate fragment or intermediate for lead generation programs targeting CNS disorders, where the cyclobutyl ring provides conformational constraint distinct from more flexible acyclic or larger ring analogs [1].

Regiochemical Probe in SAR Studies

The fixed 5‑bromo‑2‑methylphenyl substitution pattern offers a well‑defined electronic and steric profile for exploring SAR around benzylamine-based pharmacophores. The availability of purity‑specified material ensures reproducibility in biological assays, while the ortho‑methyl group introduces steric hindrance that can be benchmarked against 4‑bromo or 3‑bromo analogs .

Mass Spectrometric Standard for Isomer Identification

The characteristic fragmentation pattern (base peak at m/z 169) can serve as a diagnostic standard when analyzing reaction mixtures containing regioisomeric benzylamine derivatives, aiding in identity confirmation and purity assessment by LC‑MS .

Application
Selection Property
Validation Focus
Cross‑coupling building block
5‑Bromo substitution pattern and purity specification
Stoichiometric control and reactivity verification
CNS permeability screening
Predicted logP and TPSA profile
CNS penetration model validation
SAR probe for benzylamine pharmacophores
Defined 5‑bromo‑2‑methylphenyl substitution
Steric/electronic benchmarking against other regioisomers
LC‑MS isomer identification standard
Characteristic MS fragmentation pattern
Identity confirmation in reaction mixtures
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